![molecular formula C12H14N4 B7784647 1-Pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-amine](/img/structure/B7784647.png)
1-Pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-amine
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Overview
Description
1-(2-Pyridyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is a heterocyclic compound that features both pyridine and indazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-pyridylhydrazine with cyclohexanone in the presence of an acid catalyst to form the desired indazole derivative . The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or acetic acid for several hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Pyridyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are usually conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: N-oxides of the indazole and pyridine rings.
Reduction: Corresponding amine derivatives.
Substitution: Alkylated or acylated derivatives of the compound.
Scientific Research Applications
1-(2-Pyridyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 1-Pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A simpler heterocyclic compound with a six-membered ring containing one nitrogen atom.
Indazole: A bicyclic compound consisting of fused benzene and pyrazole rings.
Piperidine: A six-membered ring containing one nitrogen atom, similar in structure to the tetrahydroindazole ring.
Uniqueness
1-(2-Pyridyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is unique due to its combination of pyridine and indazole moieties, which confer distinct electronic and steric properties. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to simpler heterocycles .
Properties
IUPAC Name |
1-pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c13-10-4-3-5-11-9(10)8-15-16(11)12-6-1-2-7-14-12/h1-2,6-8,10H,3-5,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHIPHFTQUFQFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)N(N=C2)C3=CC=CC=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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